1-(3-acetyl-2-aminophenyl)ethan-1-one

Catalog No.
S6542741
CAS No.
33178-30-2
M.F
C10H11NO2
M. Wt
177.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-acetyl-2-aminophenyl)ethan-1-one

CAS Number

33178-30-2

Product Name

1-(3-acetyl-2-aminophenyl)ethan-1-one

IUPAC Name

1-(3-acetyl-2-aminophenyl)ethanone

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C10H11NO2/c1-6(12)8-4-3-5-9(7(2)13)10(8)11/h3-5H,11H2,1-2H3

InChI Key

NZUYMIPWWKPSEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)C)N

Material Properties and Synthesis

3'-Aminoacetophenone is an aromatic ketone. Aromatic ketones are a class of organic compounds with a carbonyl group (C=O) directly linked to an aromatic ring. 3'-Aminoacetophenone possesses an amino group (NH₂) attached to the aromatic ring at the meta position (referring to the third carbon relative to the carbonyl group).

The physical and chemical properties of 3'-aminoacetophenone, such as melting point, boiling point, and solubility, are important for research applications. These properties can be found in scientific databases like PubChem [].

Scientific literature also describes various methods for synthesizing 3'-aminoacetophenone. These methods typically involve reactions between aniline derivatives and acetic acid or its derivatives.

Potential Applications in Scientific Research

3'-Aminoacetophenone may be a relevant material for various scientific research applications due to the presence of the functional groups it contains. The amino group can participate in chemical reactions to form new molecules, while the carbonyl group can undergo various transformations.

Here are some potential areas of scientific research where 3'-aminoacetophenone might be investigated:

  • Organic synthesis: As a starting material for the synthesis of more complex molecules with desired properties.
  • Medicinal chemistry: As a scaffold for drug discovery due to its structural similarity to known bioactive molecules.
  • Material science: As a component in polymers or other materials with specific functionalities.

1-(3-acetyl-2-aminophenyl)ethan-1-one, also known as 3'-aminoacetophenone, is an organic compound with the molecular formula C8H9NOC_8H_9NO and a molecular weight of approximately 135.16 g/mol. The compound features an acetyl group attached to a phenyl ring that also carries an amino group at the meta position, making it a member of the acetophenone family. Its structure can be represented as:

text
O ||H3C-C-C6H4-NH2

This compound is characterized by its aromatic properties and functional groups that contribute to its reactivity and potential biological activities.

Typical of ketones and amines. It can undergo:

  • Nucleophilic Addition: The carbonyl carbon of the acetyl group can be attacked by nucleophiles.
  • Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Reduction Reactions: The ketone can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Additionally, it may participate in condensation reactions, forming imines or other nitrogen-containing compounds under specific conditions.

Research indicates that 1-(3-acetyl-2-aminophenyl)ethan-1-one exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and has shown promise in inhibiting certain enzymes involved in cancer progression. Furthermore, it has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to interact with various biological targets makes it a compound of interest in medicinal chemistry.

The synthesis of 1-(3-acetyl-2-aminophenyl)ethan-1-one can be achieved through several methods:

  • Acetylation of Aniline Derivatives: Starting from 3-aminoacetophenone, which can be synthesized by acetylating aniline, followed by purification.
  • Copper-Catalyzed Reactions: Recent studies have reported efficient synthesis using copper-catalyzed multi-component reactions involving sulfonyl azides and terminal alkynes under mild conditions, yielding various derivatives of aminophenyl ethanones .
  • Condensation Reactions: Reacting 3-aminoacetophenone with suitable aldehydes or ketones under acidic or basic conditions.

1-(3-acetyl-2-aminophenyl)ethan-1-one finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic applications in treating cancer and neurodegenerative disorders.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and agrochemicals.
  • Research: Used as a model compound in studies related to drug design and development.

Interaction studies have revealed that 1-(3-acetyl-2-aminophenyl)ethan-1-one can interact with various biological macromolecules, influencing their functions. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits against certain diseases. Additionally, molecular docking studies suggest potential binding sites on target proteins, indicating its role as a lead compound for further drug development.

Several compounds share structural similarities with 1-(3-acetyl-2-aminophenyl)ethan-1-one. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
1-(2-amino-4-methylphenyl)ethanone122710-21-80.95Contains a methyl group on the phenyl ring
1-(3-amino-4-methylphenyl)ethanone17071-24-80.95Methyl substitution at the para position
6-Amino-2,3-dihydro-1H-inden-1-one69975-65-10.93Different ring structure with an indene framework
N-(4-Acetylanilino)-N'-phenylurea--Urea linkage providing different reactivity

These compounds exhibit varying degrees of biological activity and reactivity due to differences in their substituents and structural configurations. The unique positioning of the acetyl and amino groups in 1-(3-acetyl-2-aminophenyl)ethan-1-one contributes to its distinct properties compared to these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

177.078978594 g/mol

Monoisotopic Mass

177.078978594 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-25

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